Triethylsilicon

Catalog No.
S626477
CAS No.
617-86-7
M.F
C6H15Si
M. Wt
115.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylsilicon

CAS Number

617-86-7

Product Name

Triethylsilicon

Molecular Formula

C6H15Si

Molecular Weight

115.27 g/mol

InChI

InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3

InChI Key

QXTIBZLKQPJVII-UHFFFAOYSA-N

SMILES

CC[Si](CC)CC

Synonyms

LS 1320; NSC 93579; Triethylhydrosilane; Triethylsilicon Hydride;

Canonical SMILES

CC[Si](CC)CC

The exact mass of the compound Triethylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93579. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethylsilane (Et3SiH) is a highly versatile, liquid organosilicon hydride widely procured as a mild reducing agent and carbocation scavenger in organic synthesis. Operating primarily via ionic hydrogenation mechanisms, it transfers a hydride to carbocation intermediates generated under acidic conditions. From a procurement perspective, Triethylsilane occupies a critical "sweet spot" in the silane class: it is a stable, easily handled liquid (boiling point ~107 °C) that avoids the flammability and handling hazards of gaseous trimethylsilane, while offering significantly faster reaction kinetics than bulkier analogs like triisopropylsilane [REFS-1, REFS-2]. Its ability to form easily distillable liquid byproducts makes it a premium choice for scalable pharmaceutical manufacturing, transition-metal-catalyzed reductions, and solid-phase peptide synthesis (SPPS).

Substituting Triethylsilane with other in-class silanes or common hydrides routinely results in process bottlenecks, incomplete reactions, or severe downstream purification failures. Bulkier substitutes like triphenylsilane (Ph3SiH) or triisopropylsilane (TIPS-H) suffer from excessive steric hindrance, leading to sluggish reduction rates that can extend cycle times from hours to days and leave unreacted starting material. Conversely, substituting with polymethylhydrosiloxane (PMHS)—often chosen for its lower upfront cost—creates severe workup challenges, as PMHS forms cross-linked silicone gels that trap active pharmaceutical ingredients and require harsh basic hydrolysis to break emulsions [1]. Furthermore, standard nucleophilic hydrides like sodium borohydride cannot replace Triethylsilane in ionic hydrogenations, as they fail to achieve complete deoxygenation of ketones to alkanes, stopping instead at the alcohol intermediate [2].

Reaction Kinetics in Catalytic Reduction: Triethylsilane vs. Triphenylsilane

In transition-metal-catalyzed reductions, the steric profile of the silane directly dictates throughput. Triethylsilane (TES) provides rapid hydride transfer, achieving near-complete saturation of target substrates. In contrast, substituting with the bulkier triphenylsilane (Ph3SiH) results in sluggish kinetics. For example, in Ruthenium-catalyzed olefin reductions over 60 hours, TES achieved a 91:4 ratio of saturated to unsaturated product (94% overall yield), whereas Ph3SiH managed only a 32:68 ratio, leaving the vast majority of the substrate unreacted . For industrial procurement, TES is mandatory when minimizing reactor time and maximizing yield in sterically demanding reductions.

Evidence DimensionProduct ratio (saturated vs unsaturated) after 60 hours of Ru-catalyzed reduction
Target Compound DataTriethylsilane (TES): 91:4 ratio of saturated to unsaturated product (94% overall yield)
Comparator Or BaselineTriphenylsilane (Ph3SiH): 32:68 ratio of saturated to unsaturated product (sluggish reduction)
Quantified DifferenceTES provides nearly complete saturation, whereas the bulkier Ph3SiH leaves the majority of the substrate unsaturated under identical timeframes.
ConditionsRuthenium carbene catalyzed reduction in refluxing CH2Cl2 for 60 hours.

TES provides the optimal steric accessibility required to drive sterically demanding catalytic reductions to completion, preventing costly low-yield batches.

Downstream Processability and Byproduct Phase: Triethylsilane vs. PMHS

While polymethylhydrosiloxane (PMHS) is a cheaper polymeric hydride donor, its use at scale introduces severe downstream purification penalties. PMHS reductions generate cross-linked silicone resins that cause reactor fouling and trap target molecules in intractable emulsions. Triethylsilane entirely avoids this process bottleneck; its silicon-containing byproducts (primarily triethylsilanol and hexaethyldisiloxane) are low-viscosity liquids that are easily removed via standard liquid-liquid extraction, distillation, or chromatography without requiring the harsh basic hydrolysis needed to quench PMHS [1].

Evidence DimensionByproduct physical state and separation method
Target Compound DataTriethylsilane (TES): Forms volatile/liquid siloxanes (e.g., hexaethyldisiloxane, bp ~233 °C) easily separated by distillation/extraction
Comparator Or BaselinePMHS: Forms cross-linked polymeric silicone gels requiring strong base hydrolysis
Quantified DifferenceTES eliminates the need for basic emulsion-breaking steps, preventing yield losses associated with product trapping in silicone gels.
ConditionsLarge-scale reductive amination or carbonyl reduction workup.

TES ensures clean phase separation and prevents reactor fouling, making it the superior economic choice for GMP manufacturing where downstream purification costs dominate.

Scavenging Reactivity in Peptide Deprotection: Triethylsilane vs. Triisopropylsilane

In Solid-Phase Peptide Synthesis (SPPS), silanes are used to scavenge highly stable carbocations (like t-butyl or trityl) during TFA cleavage. Triethylsilane (TES) is significantly less sterically hindered than triisopropylsilane (TIPS-H), making it a much more aggressive and rapid scavenger. Kinetic studies on sensitive residues demonstrate this reactivity gap: in 90% TFA, TES reduces the indole ring of unprotected tryptophan by 85% within 2 hours, whereas the bulkier TIPS-H only causes 4% reduction under identical conditions[1]. While TIPS-H is preferred when preserving tryptophan, TES is the optimal, high-efficiency scavenger for sequences lacking such sensitive residues, ensuring rapid and complete quenching of protecting groups.

Evidence DimensionScavenger reactivity (measured by off-target Trp reduction rate in TFA)
Target Compound DataTriethylsilane (TES): 85% reduction of indole ring in 2 hours
Comparator Or BaselineTriisopropylsilane (TIPS-H): 4% reduction of indole ring in 2 hours
Quantified DifferenceTES exhibits vastly higher reactivity toward electrophiles/cations due to lower steric bulk.
Conditions90% TFA / methylene chloride cleavage cocktail at 23 °C.

For peptide sequences without sensitive reducible residues, TES provides a much faster and more complete scavenging action than TIPS-H, ensuring higher crude purity.

Chemoselective Deoxygenation: Triethylsilane vs. Sodium Borohydride

Standard nucleophilic hydrides like sodium borohydride reduce ketones and aldehydes to their corresponding alcohols but cannot proceed further. Triethylsilane, when paired with a strong Brønsted or Lewis acid (e.g., TFA or BF3), operates via an ionic hydrogenation pathway that allows for the complete deoxygenation of aryl ketones directly to alkanes [1]. This unique reactivity allows chemists to bypass multi-step deoxygenation protocols, achieving complete conversion to the alkane in a single step under mild conditions.

Evidence DimensionChemoselective deoxygenation capability in aryl ketone reduction
Target Compound DataTriethylsilane (TES) + Acid: 100% deoxygenation to alkane (methylene)
Comparator Or BaselineSodium Borohydride (NaBH4): 0% alkane formation (stops at alcohol)
Quantified DifferenceTES enables complete removal of the carbonyl oxygen via ionic hydrogenation, a transformation impossible with standard borohydrides.
ConditionsAcidic media (TFA or BF3-etherate) at room temperature or mild heating.

Procuring TES allows process chemists to eliminate entire synthetic steps when alkane-linked scaffolds are required, drastically reducing overall API synthesis costs.

Single-Step Deoxygenation of Carbonyls in API Synthesis

Because Triethylsilane operates via ionic hydrogenation rather than simple nucleophilic addition, it is the reagent of choice for the direct deoxygenation of aryl ketones and aldehydes to alkanes. This is highly relevant in pharmaceutical manufacturing, where replacing multi-step Barton-McCombie or harsh Clemmensen reductions with a mild TES/TFA protocol improves yield, safety, and scalability [1].

High-Efficiency Scavenging in Solid-Phase Peptide Synthesis (SPPS)

For peptide sequences that do not contain highly reduction-sensitive residues like Tryptophan, TES is prioritized over TIPS-H in the final TFA cleavage cocktail. Its lower steric hindrance allows it to rapidly and irreversibly trap stable trityl and t-butyl carbocations, preventing the re-alkylation of nucleophilic side chains and ensuring high crude peptide purity[2].

Scalable Reductive Amination and Etherification

In industrial-scale reductive aminations or etherifications where downstream purification is a major cost driver, TES is selected over cheaper polymeric silanes (like PMHS). The liquid siloxane byproducts generated by TES can be easily removed by standard distillation or extraction, completely avoiding the intractable silicone emulsions and reactor fouling associated with PMHS [1].

Physical Description

Liquid

UNII

0F9429873L

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 129 of 130 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (29.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (29.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (18.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (48.84%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Reducing Agents

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

617-86-7

Wikipedia

Triethylsilane

General Manufacturing Information

Silane, triethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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